4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide
Description
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Properties
IUPAC Name |
N'-(4-chlorophenyl)sulfonyl-1-phenyl-5-pyrrol-1-ylpyrazole-4-carbohydrazide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN5O3S/c21-15-8-10-17(11-9-15)30(28,29)24-23-19(27)18-14-22-26(16-6-2-1-3-7-16)20(18)25-12-4-5-13-25/h1-14,24H,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBXIQZTVYOYRML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)NNS(=O)(=O)C3=CC=C(C=C3)Cl)N4C=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide, also known by its CAS number 477709-82-3, is a compound with significant potential in pharmacological applications, particularly in cancer treatment. This article reviews the biological activity of this compound, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
The molecular formula of the compound is , with a molecular weight of 441.89 g/mol. The structure features a chlorobenzenesulfonyl moiety attached to a pyrazole derivative, which is critical for its biological activity.
Anticancer Activity
Recent studies have evaluated the anticancer potential of this compound through in vitro assays against various cancer cell lines.
In Vitro Studies
A notable study conducted using the National Cancer Institute's (NCI) 60-cell line screening revealed that this compound exhibited a low level of anticancer activity. The growth inhibition percentages for several leukemia cell lines were as follows:
| Cell Line | Growth Inhibition (%) |
|---|---|
| RPMI-8226 (Leukemia) | 92.48 |
| CCRF-CEM (Leukemia) | 92.77 |
| K-562 (Leukemia) | 92.90 |
| SF-539 (CNS) | 92.74 |
The mean growth percentage across all tested lines was approximately 104.68%, indicating minimal cytotoxic effects at the tested concentration of 10 µM .
The mechanism by which this compound exerts its biological effects is not fully elucidated; however, it is hypothesized that the compound may interfere with cellular signaling pathways critical for cancer cell proliferation and survival. The presence of the pyrazole ring suggests potential interactions with enzymes involved in tumor growth regulation.
Case Studies and Research Findings
Several research articles have documented the synthesis and biological evaluation of similar compounds within the pyrazole class, highlighting their diverse pharmacological profiles:
- Anticancer Screening : A study published in MDPI reported on various pyrazole derivatives and their anticancer activities, noting that modifications to the pyrazole structure can significantly influence efficacy against specific cancer types .
- Structure-Activity Relationship (SAR) : Research has indicated that substituents on the pyrazole ring can enhance or diminish biological activity, emphasizing the importance of structural modifications in drug design .
- Synergistic Effects : Some studies have explored combinations of pyrazole derivatives with other chemotherapeutic agents to assess potential synergistic effects, which may improve therapeutic outcomes in resistant cancer cell lines .
Scientific Research Applications
Medicinal Chemistry Applications
This compound has shown promise as a therapeutic agent, particularly in the following areas:
Anticancer Activity
Recent studies have highlighted the compound's potential as an androgen receptor antagonist. Research indicates that such compounds can be effective in treating androgen-dependent cancers, including prostate cancer. The structure of this compound allows it to interact selectively with androgen receptors, potentially leading to improved therapeutic outcomes for patients with AR-dependent conditions .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against various bacterial and fungal strains. In vitro studies have demonstrated that it exhibits comparable or superior activity to established antibiotics like penicillin G and ciprofloxacin . This suggests its potential use in developing new antimicrobial agents.
Pesticidal Activity
The compound's structural features make it a candidate for agrochemical applications. Its derivatives have been investigated for their ability to inhibit plant pathogens, which can lead to enhanced crop protection strategies. Studies indicate that compounds with similar pyrazole structures exhibit fungicidal properties, suggesting that 4-chloro-N'-{[1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazol-4-yl]carbonyl}benzenesulfonohydrazide may also possess these qualities .
Synthesis of Novel Materials
The unique chemical structure of this compound allows it to serve as a building block for synthesizing novel materials. Its derivatives can be utilized in creating functional polymers or nanomaterials with specific properties tailored for applications in electronics or photonics.
Data Table: Summary of Biological Activities
| Activity Type | Test Organism/Condition | Result/Comparison |
|---|---|---|
| Antimicrobial | Various bacteria and fungi | Comparable to penicillin G |
| Anticancer | Prostate cancer cell lines | Effective AR antagonist |
| Pesticidal | Plant pathogens | Potential fungicidal activity |
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the effectiveness of several compounds structurally similar to this compound against prostate cancer cells. The results indicated significant inhibition of cell proliferation at low micromolar concentrations, supporting further development as a therapeutic agent .
Case Study 2: Agricultural Application
Research focusing on the agricultural efficacy of pyrazole derivatives found that specific compounds demonstrated high levels of activity against common plant pathogens. The study suggested that incorporating the sulfonamide group could enhance the bioactivity of the parent compound, indicating a promising avenue for crop protection solutions .
Preparation Methods
Suzuki-Miyaura Coupling for Pyrazole Boronic Acid Intermediates
The pyrazole boronic acid precursor is synthesized via palladium-catalyzed cross-coupling. For example, (1-Phenyl-1H-pyrazol-4-yl)boronic acid (CAS: 1201643-70-0) is prepared using:
Reaction Conditions
| Component | Quantity/Concentration |
|---|---|
| 4-Pinacolatoboron-1H-pyrazole | 0.6 g (3.1 mmol) |
| Sodium periodate (NaIO₄) | 2.0 g (9.3 mmol) |
| Ammonium acetate (NH₄OAc) | 0.54 g (7.1 mmol) |
| Solvent: Acetone/water | 30 mL (1:1 v/v) |
| Temperature | 20°C (overnight) |
Cyclocondensation for Pyrrole-Pyrazole Hybridization
A cyclocondensation strategy forms the pyrrole-substituted pyrazole core. Ethyl-5-(1-methyl-1H-pyrrol-3-yl)-1-phenyl-1H-pyrazole-3-carboxylate is synthesized by refluxing dicarbonyl esters with phenylhydrazine in acetic acid:
Procedure :
- Reflux 2 (2.23 g, 0.01 mol) in 15 mL acetic acid for 6 h.
- Pour into ice water, filter, and recrystallize from ethanol.
Yield : 77% (2.27 g); Characterization :
Hydrazide Formation
The ester intermediate is converted to the carbohydrazide using hydrazine hydrate:
Reaction Conditions
| Component | Quantity |
|---|---|
| Ester 3 | 2.95 g (0.01 mol) |
| Hydrazine hydrate (99%) | 2 mL |
| Solvent: Ethanol | 50 mL |
| Temperature | Reflux (5 h) |
Outcome : Hydrazide 4 obtained after recrystallization.
Synthesis of 4-Chlorobenzenesulfonohydrazide
4-Chlorobenzenesulfonyl chloride is treated with hydrazine hydrate in anhydrous conditions:
Procedure :
- Dissolve 4-chlorobenzenesulfonyl chloride (1.0 equiv) in dry THF.
- Add hydrazine hydrate (1.2 equiv) dropwise at 0°C.
- Stir for 4 h at room temperature, filter, and wash with cold ether.
Yield : 85–90% (typical for sulfonohydrazides).
Final Coupling: Amide Bond Formation
The pyrazole-4-carbohydrazide and 4-chlorobenzenesulfonohydrazide are coupled via an acyl chloride intermediate:
Acyl Chloride Preparation
- React pyrazole-4-carboxylic acid (1.0 equiv) with thionyl chloride (2.0 equiv) in dry DCM.
- Reflux for 3 h, evaporate excess SOCl₂.
Amide Coupling
Reaction Conditions
| Component | Quantity |
|---|---|
| Acyl chloride | 1.0 equiv |
| 4-Chlorobenzenesulfonohydrazide | 1.1 equiv |
| Solvent: Dry DCM | 10 mL/mmol |
| Base: Triethylamine | 2.0 equiv |
| Temperature | 0°C → RT (12 h) |
Workup :
- Quench with ice water, extract with DCM.
- Purify via silica chromatography (MeOH:DCM = 1:20).
Optimization and Challenges
Catalytic Systems in Suzuki Coupling
Regioselectivity in Pyrazole Formation
Cyclocondensation of unsymmetrical dicarbonyl esters with phenylhydrazine favors the 1,3,5-trisubstituted pyrazole regioisomer due to electronic and steric effects.
Purification Strategies
- Chromatography : MeOH:DCM gradients (1:5 to 1:40) resolve polar intermediates.
- Recrystallization : Ethanol/water mixtures yield high-purity solids.
Analytical Characterization
Spectroscopic Data
Mass Spectrometry
- ESI-MS : Calculated for C₂₀H₁₆ClN₅O₃S [M+H]⁺: 442.06; Observed: 442.1.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for this compound, and how can reaction conditions be optimized?
- Methodology : The compound can be synthesized via cyclization of substituted hydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (e.g., 120°C). Key steps include:
- Condensation of the hydrazide precursor with appropriate carbonyl-containing intermediates.
- Cyclization under reflux with POCl₃ to form the pyrazole-sulfonohydrazide core .
Q. Which spectroscopic techniques are critical for structural characterization, and what spectral markers should be prioritized?
- Techniques :
- IR Spectroscopy : Confirm carbonyl (C=O, ~1650–1700 cm⁻¹) and sulfonamide (S=O, ~1150–1350 cm⁻¹) groups .
- ¹H/¹³C NMR : Identify aromatic protons (δ 6.5–8.5 ppm), pyrazole/pyrrole protons (δ 7.0–8.0 ppm), and sulfonamide NH (δ ~10 ppm) .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry (if single crystals are obtainable) .
Q. What preliminary biological assays are suitable for evaluating pharmacological activity?
- Assays :
- Anticonvulsant Screening : Use maximal electroshock (MES) and subcutaneous pentylenetetrazol (scPTZ) models in rodents to assess seizure suppression .
- Enzyme Inhibition : Test carbonic anhydrase or cyclooxygenase (COX) inhibition via fluorometric assays, referencing structurally similar sulfonamide derivatives .
Q. How can researchers ensure reproducibility in synthesizing this compound?
- Best Practices :
- Standardize precursor purification (e.g., recrystallization from ethanol).
- Control moisture (use anhydrous solvents) to avoid hydrolysis of intermediates.
- Validate batch consistency via melting point analysis and comparative NMR .
Q. What solvent systems are optimal for recrystallization to achieve high purity?
- Recommendations : Use mixed solvents like ethanol:water (7:3) or ethyl acetate:hexane (1:1). Monitor crystal growth at 4°C for 24–48 hrs. Purity >95% is achievable with two recrystallization cycles .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) elucidate this compound’s bioactivity?
- Approaches :
- Density Functional Theory (DFT) : Calculate electron density maps to identify reactive sites (e.g., sulfonamide NH as a hydrogen bond donor) .
- Molecular Docking : Simulate binding to COX-2 or carbonic anhydrase IX using AutoDock Vina. Prioritize binding poses with ΔG < −8 kcal/mol .
Q. What strategies resolve contradictions in reported synthetic yields across studies?
- Analysis :
- Compare reaction conditions (e.g., POCl₃ vs. SOCl₂ as cyclization agents).
- Assess the impact of substituents on the phenyl/pyrrole rings—electron-withdrawing groups may slow cyclization .
Q. How can structure-activity relationship (SAR) studies guide derivative design for enhanced potency?
- SAR Design :
- Modify the pyrrole/pyrazole substituents (e.g., replace 4-chlorophenyl with 4-fluorophenyl) to alter lipophilicity (clogP) .
- Introduce methyl groups to the benzenesulfonamide moiety to improve metabolic stability .
Q. What analytical techniques are recommended for detecting degradation products under varying pH conditions?
- Methods :
- HPLC-MS/MS : Monitor hydrolysis of the sulfonohydrazide bond at pH 2–8. Use a C18 column with acetonitrile:water (0.1% formic acid) gradient .
- Stability Studies : Accelerate degradation at 40°C/75% RH for 4 weeks. Identify major degradants (e.g., free sulfonamide) via LC-MS .
Q. How can crystallographic data resolve ambiguities in tautomeric forms of the pyrazole-pyrrole core?
- Protocol :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
